4,4'-Methylenebis(N-(2-hydroxy-1-naphthylmethylene)aniline)

Catalog No.
S12410757
CAS No.
4231-45-2
M.F
C35H26N2O2
M. Wt
506.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Methylenebis(N-(2-hydroxy-1-naphthylmethylene...

CAS Number

4231-45-2

Product Name

4,4'-Methylenebis(N-(2-hydroxy-1-naphthylmethylene)aniline)

IUPAC Name

1-[[4-[[4-[(2-hydroxynaphthalen-1-yl)methylideneamino]phenyl]methyl]phenyl]iminomethyl]naphthalen-2-ol

Molecular Formula

C35H26N2O2

Molecular Weight

506.6 g/mol

InChI

InChI=1S/C35H26N2O2/c38-34-19-13-26-5-1-3-7-30(26)32(34)22-36-28-15-9-24(10-16-28)21-25-11-17-29(18-12-25)37-23-33-31-8-4-2-6-27(31)14-20-35(33)39/h1-20,22-23,38-39H,21H2

InChI Key

FECLBTRXQLVKAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)CC4=CC=C(C=C4)N=CC5=C(C=CC6=CC=CC=C65)O)O

4,4'-Methylenebis(N-(2-hydroxy-1-naphthylmethylene)aniline) is an organic compound characterized by its complex structure, which includes two naphthylmethylene groups linked by a methylene bridge. Its molecular formula is C35H26N2O2C_{35}H_{26}N_{2}O_{2}, and it has a molar mass of approximately 506.59 g/mol. This compound is notable for its potential applications in various fields, particularly in materials science and medicinal chemistry.

The primary reaction involving 4,4'-Methylenebis(N-(2-hydroxy-1-naphthylmethylene)aniline) is the condensation reaction between 4,4'-methylenedianiline and 2-hydroxy-1-naphthaldehyde. This reaction typically occurs under acidic conditions, resulting in the formation of a Schiff base. The mechanism involves the nucleophilic attack of the amine on the carbonyl group of the aldehyde, leading to the formation of imine bonds.

Research has indicated that derivatives of 4,4'-Methylenebis(N-(2-hydroxy-1-naphthylmethylene)aniline), particularly those forming metal complexes, exhibit significant biological activities. These include antibacterial and antifungal properties, as well as potential antioxidant capabilities. Studies have shown that these compounds can inhibit the growth of various pathogenic microorganisms and possess activities such as reducing power and nitric oxide scavenging ability .

The synthesis of 4,4'-Methylenebis(N-(2-hydroxy-1-naphthylmethylene)aniline) typically involves:

  • Condensation Reaction: The reaction between 4,4'-methylenedianiline and 2-hydroxy-1-naphthaldehyde in an alcoholic medium (often ethanol) at elevated temperatures.
  • Catalysis: Eco-friendly catalysts such as kaolinite clay can be employed to facilitate the reaction under mild conditions, enhancing yield and purity .
  • Purification: The resulting product may require purification through recrystallization or chromatography to isolate the desired compound from by-products.

This compound has several applications across different fields:

  • Materials Science: Used as a curing agent in polymer formulations.
  • Medicinal Chemistry: Potentially useful in drug development due to its biological activity.
  • Dyes and Pigments: Can serve as a precursor for synthesizing various dyes owing to its chromophoric properties.

Interaction studies have focused on the biological effects of 4,4'-Methylenebis(N-(2-hydroxy-1-naphthylmethylene)aniline) and its metal complexes. These studies assess:

  • Antimicrobial Activity: Evaluating effectiveness against bacteria and fungi.
  • Antioxidant Properties: Measuring the ability to scavenge free radicals.
  • Enzyme Inhibition: Investigating inhibition of enzymes such as acetylcholinesterase, which is relevant for neuroprotective applications .

Several compounds share structural similarities with 4,4'-Methylenebis(N-(2-hydroxy-1-naphthylmethylene)aniline). Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4,4'-MethylenedianilineC13H14N2C_{13}H_{14}N_{2}Base compound for synthesis; lacks naphthyl groups
N,N'-Bis(1-naphthylidene)-4,4'-diaminodiphenylmethaneC24H20N2C_{24}H_{20}N_{2}Contains naphthyl groups but lacks hydroxymethyl functionality
N,N,N',N'-Tetramethyl-4,4'-methylenedianilineC18H22N4C_{18}H_{22}N_{4}Dimethylated version; different biological activity profile

The uniqueness of 4,4'-Methylenebis(N-(2-hydroxy-1-naphthylmethylene)aniline) lies in its dual functional groups (naphthylmethylene and hydroxymethyl), which contribute to its distinct chemical reactivity and biological properties compared to similar compounds.

XLogP3

8.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

506.199428076 g/mol

Monoisotopic Mass

506.199428076 g/mol

Heavy Atom Count

39

Dates

Last modified: 08-09-2024

Explore Compound Types